N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1448046-17-0
VCID: VC6565318
InChI: InChI=1S/C22H23N3O2/c26-22(24-16-18-8-5-7-17-6-1-2-9-20(17)18)25-14-11-19(12-15-25)27-21-10-3-4-13-23-21/h1-10,13,19H,11-12,14-16H2,(H,24,26)
SMILES: C1CN(CCC1OC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43
Molecular Formula: C22H23N3O2
Molecular Weight: 361.445

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

CAS No.: 1448046-17-0

Cat. No.: VC6565318

Molecular Formula: C22H23N3O2

Molecular Weight: 361.445

* For research use only. Not for human or veterinary use.

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide - 1448046-17-0

Specification

CAS No. 1448046-17-0
Molecular Formula C22H23N3O2
Molecular Weight 361.445
IUPAC Name N-(naphthalen-1-ylmethyl)-4-pyridin-2-yloxypiperidine-1-carboxamide
Standard InChI InChI=1S/C22H23N3O2/c26-22(24-16-18-8-5-7-17-6-1-2-9-20(17)18)25-14-11-19(12-15-25)27-21-10-3-4-13-23-21/h1-10,13,19H,11-12,14-16H2,(H,24,26)
Standard InChI Key USGMEFLCIUNDRI-UHFFFAOYSA-N
SMILES C1CN(CCC1OC2=CC=CC=N2)C(=O)NCC3=CC=CC4=CC=CC=C43

Introduction

N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a synthetic organic compound characterized by its complex molecular structure. It features a piperidine core, a naphthalene moiety, and a pyridine-2-yloxy group. The molecular formula for this compound is C22_{22}H23_{23}N3_{3}O2_{2}, with a molecular weight of approximately 361.4 g/mol .

Synthesis and Reactivity

The synthesis of N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves multi-step organic reactions. These steps may include the formation of the piperidine core, introduction of the naphthalene and pyridine moieties, and final carboxamide formation. The compound's reactivity is attributed to its functional groups, such as the piperidine ring, which can undergo acylation and alkylation reactions, and the carboxamide group, which may participate in hydrolysis under acidic or basic conditions.

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural characteristics. It may serve as a lead compound for developing new drugs targeting various diseases, particularly those related to neurological disorders or conditions involving neurotransmitter modulation. Additionally, its unique structure may allow for exploration in fields such as agrochemicals or materials science.

Research Findings and Interaction Studies

Interaction studies involving N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide could focus on its binding affinity to specific receptors or enzymes relevant to its proposed therapeutic applications. Techniques such as molecular docking, in vitro assays, and in vivo models may be employed to elucidate the compound’s mechanism of action and potential therapeutic benefits.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide. For example, compounds like 4-(phenanthren-9-ylmethyl)-N-pyridin-2-ylpiperazine-1-carboxamide contain different aromatic moieties, which may influence their biological activity and applications compared to N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide.

CompoundStructure FeaturesUnique Aspects
N-(naphthalen-1-ylmethyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamideNaphthalene and pyridine-2-yloxy groupsPotential neurological applications
4-(phenanthren-9-ylmethyl)-N-pyridin-2-ylpiperazine-1-carboxamidePhenanthrene moietyMore complex aromatic interactions
N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidineChlorine substituentsDifferent pharmacological properties due to halogen effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator